![molecular formula C7H7BrO2 B1338907 2-Bromo-1-(furan-2-yl)propan-1-one CAS No. 4208-46-2](/img/structure/B1338907.png)
2-Bromo-1-(furan-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-1-(furan-2-yl)propan-1-one” is a chemical compound with the CAS Number: 4208-46-2. It has a molecular weight of 203.04 .
Synthesis Analysis
The synthesis of compounds similar to “2-Bromo-1-(furan-2-yl)propan-1-one” has been reported in the literature. For instance, the synthesis of (S)-1-(furan-2-yl)propan-1-ol was carried out by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the Lactobacillus paracasei BD101 biocatalyst .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(furan-2-yl)propan-1-one” can be represented by the InChI code: 1S/C7H7BrO2/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3 .Scientific Research Applications
Synthesis of Antibacterial Agents
The furan nucleus is a critical component in the development of new antibacterial drugs. 2-Bromo-1-(furan-2-yl)propan-1-one serves as a precursor in synthesizing novel furan derivatives with potent antibacterial activity against both gram-positive and gram-negative bacteria . These derivatives are particularly effective due to their ability to inhibit bacterial growth, addressing the global issue of microbial resistance.
Development of Anticancer Drugs
Furan derivatives, including those synthesized from 2-Bromo-1-(furan-2-yl)propan-1-one, have shown promise in anticancer research. They are used to create compounds that exhibit cytotoxic activities against various cancer cell lines, contributing to the search for more effective cancer treatments .
Creation of Anti-Inflammatory Medications
The anti-inflammatory properties of furan compounds make them suitable for developing new medications to treat inflammation-related conditions. 2-Bromo-1-(furan-2-yl)propan-1-one can be utilized to synthesize compounds with significant anti-inflammatory effects .
Production of Sugar Analogues
In the field of biochemistry, sugar analogues are crucial for studying carbohydrate metabolism and developing therapeutic agents. 2-Bromo-1-(furan-2-yl)propan-1-one is used in the synthesis of pyranone, which is a key intermediate in producing various sugar analogues .
Synthesis of Antifungal and Antiviral Agents
The structural versatility of furan derivatives allows for the creation of compounds with antifungal and antiviral properties. 2-Bromo-1-(furan-2-yl)propan-1-one is instrumental in generating these agents, which are essential in combating fungal and viral infections .
Research on Neuroprotective Drugs
Furan derivatives have been identified as potential neuroprotective agents. Compounds synthesized from 2-Bromo-1-(furan-2-yl)propan-1-one may offer therapeutic benefits for neurodegenerative diseases by protecting neuronal cells from damage .
Exploration of Diuretic Compounds
The pharmaceutical industry continually seeks new diuretic agents to treat conditions like hypertension and edema. Furan derivatives from 2-Bromo-1-(furan-2-yl)propan-1-one have been explored for their diuretic effects, which help eliminate excess fluids from the body .
Advancements in Antidepressant Medications
Mental health research has benefited from the discovery of furan-based compounds with antidepressant qualities. These compounds, derived from 2-Bromo-1-(furan-2-yl)propan-1-one, contribute to developing new treatments for depression and anxiety disorders .
Mechanism of Action
Target of Action
It’s known that its derivative, (s)-1-(furan-2-yl)propan-1-ol, can be used in the production of pyranone, which is used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
Mode of Action
The resulting rearrangement of the electrons expels the bromine as a bromide ion .
Biochemical Pathways
Its derivative, (s)-1-(furan-2-yl)propan-1-ol, is involved in the synthesis of pyranone, which is used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
Pharmacokinetics
Its derivative, (s)-1-(furan-2-yl)propan-1-ol, was synthesized using the lactobacillus paracasei bd101 biocatalyst, with >99% conversion, >99% enantiomeric excess (ee), and 96% yield under optimized conditions . This suggests that the compound may have good bioavailability.
Result of Action
Its derivative, (s)-1-(furan-2-yl)propan-1-ol, is used in the production of various pharmaceuticals, indicating that it may have significant biological effects .
Action Environment
The synthesis of its derivative, (s)-1-(furan-2-yl)propan-1-ol, was carried out using a biocatalyst obtained from a grain-based fermented beverage, suggesting that the compound may be stable in various environments .
properties
IUPAC Name |
2-bromo-1-(furan-2-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZJJJKGSBIXNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CO1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536651 |
Source
|
Record name | 2-Bromo-1-(furan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4208-46-2 |
Source
|
Record name | 2-Bromo-1-(furan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.